Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the bromophenyl group to other functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O2/c1-3-25-20(24)19-12-18(16-8-10-17(21)11-9-16)22-23(19)13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3 |
InChI Key |
VZUXPOUEGCNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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